2-(4-Bromo-2-fluorophenyl)pyrrolidine

Catalog No.
S12522730
CAS No.
M.F
C10H11BrFN
M. Wt
244.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromo-2-fluorophenyl)pyrrolidine

Product Name

2-(4-Bromo-2-fluorophenyl)pyrrolidine

IUPAC Name

2-(4-bromo-2-fluorophenyl)pyrrolidine

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

InChI

InChI=1S/C10H11BrFN/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2

InChI Key

HXJYCCFZORKQSD-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)Br)F

2-(4-Bromo-2-fluorophenyl)pyrrolidine is a chemical compound characterized by its unique structure, which comprises a pyrrolidine ring attached to a 4-bromo-2-fluorophenyl group. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of both bromine and fluorine substituents, which can influence its reactivity and biological activity. The molecular formula of this compound is C10H10BrFC_{10}H_{10}BrF with a molecular weight of approximately 227.09 g/mol.

2-(4-Bromo-2-fluorophenyl)pyrrolidine exhibits significant biological activity, particularly in the context of medicinal chemistry. It has been investigated for its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis. Additionally, its structural features may contribute to its potential as a selective dopamine receptor antagonist, indicating possible applications in treating neurological disorders .

The synthesis of 2-(4-Bromo-2-fluorophenyl)pyrrolidine typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination and Fluorination: The introduction of bromine and fluorine substituents is usually performed via electrophilic aromatic substitution methods.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

2-(4-Bromo-2-fluorophenyl)pyrrolidine finds applications in various fields:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceutical agents targeting specific receptors or enzymes.
  • Materials Science: Used in developing new materials with tailored properties due to its unique chemical structure.
  • Biological Studies: Investigated for its potential therapeutic effects and interactions with biological systems .

Studies involving 2-(4-Bromo-2-fluorophenyl)pyrrolidine have focused on its interactions with enzymes and cellular receptors. It has been shown to bind selectively to certain targets, potentially inhibiting their activity or altering signaling pathways. For instance, it may interact with enzymes involved in metabolic processes, thereby influencing drug metabolism and efficacy.

Several compounds exhibit structural similarities to 2-(4-Bromo-2-fluorophenyl)pyrrolidine. These include:

Compound NameCAS NumberSimilarity Index
1-(4-Bromo-2-fluorobenzyl)pyrrolidine283173-83-10.95
3-(4-Bromo-2-fluorophenyl)propanoic acid134057-95-70.95
5-Bromo-2-fluorophenylacetic acid883514-21-40.98
Methyl 2-(4-bromo-2-fluorophenyl)acetate193290-19-60.92
3-(5-Bromo-2-fluorophenyl)propanoic acid881189-58-80.93

These compounds share similar functional groups but differ in their specific substituents or structural arrangements, which can lead to variations in biological activity and reactivity profiles.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

243.00589 g/mol

Monoisotopic Mass

243.00589 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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